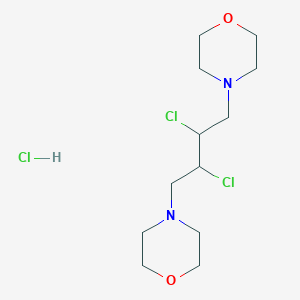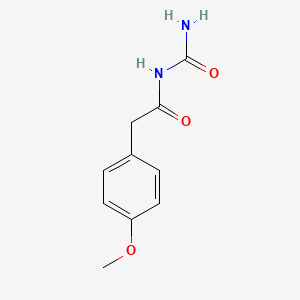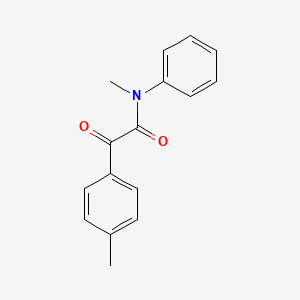![molecular formula C18H19Cl2NO2 B14012930 {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid CAS No. 13196-60-6](/img/structure/B14012930.png)
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid involves the reaction of chlorambucil with various nucleosides at physiological pH. The reactions are typically followed by High-Performance Liquid Chromatography (HPLC) and analyzed using HPLC/MS and/or proton nuclear magnetic resonance (1H-NMR) techniques . Industrial production methods often involve the use of inorganic bases such as sodium carbonate or organic bases like triethylamine .
Analyse Des Réactions Chimiques
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid undergoes several types of chemical reactions, including hydrolysis and nucleophilic substitution. The compound reacts with various heteroatoms of nucleosides to form a series of products. The principal reaction sites with nucleosides are N(1), N(7), and N(3) . Common reagents used in these reactions include cacodylic acid and various nucleosides. Major products formed from these reactions include hydrolysis products and nucleoside adducts .
Applications De Recherche Scientifique
This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a metabolite in the study of the anticancer agent chlorambucil. Research has shown that it reacts with 2’-deoxyribonucleosides, which is crucial for understanding its cytotoxic and mutagenic properties . Additionally, it is used in the evaluation of the efficacy and bioavailability of chlorambucil in clinical settings .
Mécanisme D'action
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid involves its decomposition in aqueous solutions through an intramolecular attack of the unprotonated nitrogen to form an aziridinium ion intermediate. This intermediate then undergoes nucleophilic attack by external nucleophiles . The compound exerts its effects by alkylating DNA, leading to DNA fragmentation, cross-linking, and mispairing of nucleotides, which ultimately results in cytotoxicity .
Comparaison Avec Des Composés Similaires
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid is similar to other nitrogen mustards, such as chlorambucil. it is more hydrolytically stable and has a different product distribution in plasma compared to chlorambucil . Other similar compounds include melphalan and cyclophosphamide, which also function as alkylating agents in cancer treatment .
Propriétés
Numéro CAS |
13196-60-6 |
|---|---|
Formule moléculaire |
C18H19Cl2NO2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H19Cl2NO2/c19-10-12-21(13-11-20)16-8-6-15(7-9-16)17(18(22)23)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23) |
Clé InChI |
USFBFTWFQQNCOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)


![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)

![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)




